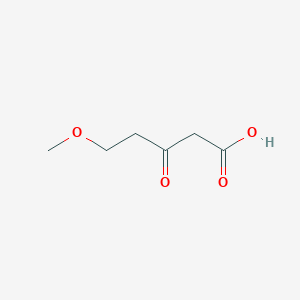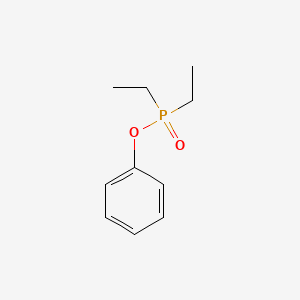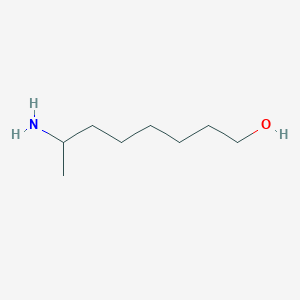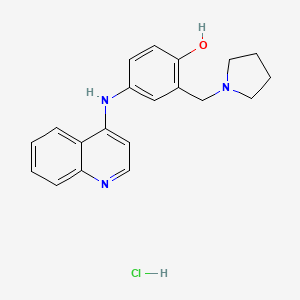
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride is a synthetic organic compound that belongs to the class of phenols and quinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a series of reactions, often starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the pyrrolidin-1-ylmethyl group with the quinoline derivative in the presence of a suitable catalyst and under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol: The base compound without the hydrochloride group.
4-(Quinolin-4-ylamino)phenol: Lacks the pyrrolidin-1-ylmethyl group.
2-(Pyrrolidin-1-ylmethyl)phenol: Lacks the quinoline moiety.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride is unique due to the presence of both the pyrrolidin-1-ylmethyl and quinoline groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
63955-94-2 |
|---|---|
Molekularformel |
C20H22ClN3O |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-(pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH/c24-20-8-7-16(13-15(20)14-23-11-3-4-12-23)22-19-9-10-21-18-6-2-1-5-17(18)19;/h1-2,5-10,13,24H,3-4,11-12,14H2,(H,21,22);1H |
InChI-Schlüssel |
GCMZEOSLOMPGQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=CC=NC4=CC=CC=C43)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


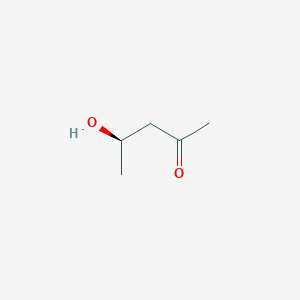


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
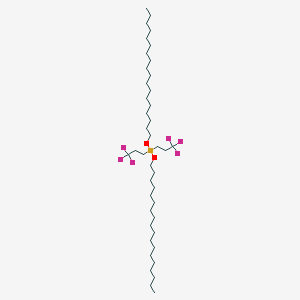

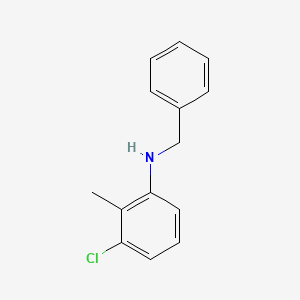
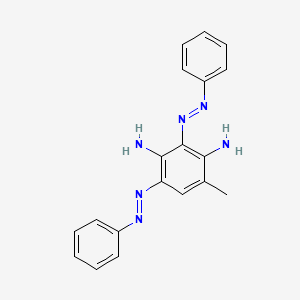
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)

